Cas no 1804092-37-2 (7-Cyano-4-methylthio-1H-benzimidazole)
7-Cyano-4-methylthio-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 7-Cyano-4-methylthio-1H-benzimidazole
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- Inchi: 1S/C9H7N3S/c1-13-7-3-2-6(4-10)8-9(7)12-5-11-8/h2-3,5H,1H3,(H,11,12)
- InChI Key: IHABGLKFLUMLRZ-UHFFFAOYSA-N
- SMILES: S(C)C1=CC=C(C#N)C2=C1NC=N2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 234
- XLogP3: 1.7
- Topological Polar Surface Area: 77.8
7-Cyano-4-methylthio-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061003110-250mg |
7-Cyano-4-methylthio-1H-benzimidazole |
1804092-37-2 | 98% | 250mg |
$5,995.18 | 2022-04-02 | |
| Alichem | A061003110-500mg |
7-Cyano-4-methylthio-1H-benzimidazole |
1804092-37-2 | 98% | 500mg |
$8,561.56 | 2022-04-02 | |
| Alichem | A061003110-1g |
7-Cyano-4-methylthio-1H-benzimidazole |
1804092-37-2 | 98% | 1g |
$14,045.37 | 2022-04-02 |
7-Cyano-4-methylthio-1H-benzimidazole Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 7-Cyano-4-methylthio-1H-benzimidazole
7-Cyano-4-Methylthio-1H-Benzimidazole: A Comprehensive Overview
7-Cyano-4-methylthio-1H-benzimidazole, identified by the CAS registry number 1804092-37-2, is a heterocyclic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of benzimidazoles, which are widely studied due to their unique structural properties and diverse applications. The molecule features a benzene ring fused with an imidazole ring, with substituents at positions 4 and 7. The cyano group (-CN) at position 7 and the methylthio group (-SMe) at position 4 contribute to its distinctive electronic and chemical properties.
The synthesis of 7-cyano-4-methylthio-1H-benzimidazole typically involves multi-step reactions, often starting from readily available precursors such as o-phenylenediamine or its derivatives. Recent advancements in synthetic methodologies have focused on improving the yield and purity of this compound, leveraging catalytic systems and optimized reaction conditions. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps in the synthesis, such as coupling reactions or cyclizations.
The structural uniqueness of 7-cyano-4-methylthio-1H-benzimidazole makes it a valuable building block in organic synthesis. Its cyano group serves as a versatile functional group, enabling further modifications such as alkylation, acylation, or nucleophilic substitutions. The methylthio group, on the other hand, introduces sulfur-based reactivity, which can be exploited in various transformations. These properties make the compound a promising candidate for applications in drug discovery, agrochemicals, and advanced materials.
In terms of biological activity, recent studies have highlighted the potential of 7-cyano-4-methylthio-1H-benzimidazole as a lead compound for anti-inflammatory and anticancer agents. Researchers have reported that this compound exhibits selective inhibition against certain enzymes involved in inflammatory pathways, suggesting its potential for therapeutic intervention. Additionally, its ability to modulate cellular signaling pathways has been explored in cancer cell lines, demonstrating promising results in vitro.
The material science applications of 7-cyano-4-methylthio-1H-benzimidazole are equally intriguing. Its aromaticity and heteroatom content make it suitable for use in organic electronics, particularly in the development of semiconducting materials and optoelectronic devices. Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity and mechanical stability.
In conclusion, 7-cyano-4-methylthio-1H-benzimidazole (CAS No. 1804092-37-2) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and reactivity make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and functionalities, this compound is poised to play a significant role in advancing both academic and industrial endeavors.
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